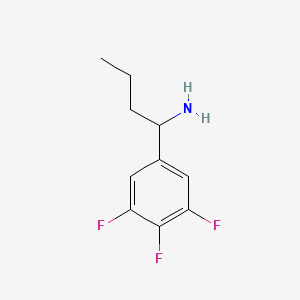

1-(3,4,5-Trifluorophenyl)butan-1-amine

Description

1-(3,4,5-Trifluorophenyl)butan-1-amine is a fluorinated aromatic amine characterized by a butan-1-amine backbone substituted with a 3,4,5-trifluorophenyl group at the C1 position. Its molecular formula is C₁₀H₁₁F₃N, with a molecular weight of 206.20 g/mol. The compound’s structure combines lipophilic fluorine atoms with a flexible aliphatic chain, making it a candidate for medicinal chemistry applications, particularly as a kinesin spindle protein (KSP) inhibitor due to structural similarities to triphenylbutanamine derivatives reported in anti-tumor studies .

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

1-(3,4,5-trifluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H12F3N/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5,9H,2-3,14H2,1H3 |

InChI Key |

RJHSAWZMFNBBDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=C(C(=C1)F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)butan-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with butylamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or biocatalysis. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)butan-1-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of pharmaceuticals and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3,4,5-Trifluorophenyl)butan-1-amine with structurally related amines, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Substituent Effects: The 3,4,5-trifluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated phenyl or methylphenyl analogues (e.g., ). Fluorine atoms also improve binding affinity to hydrophobic enzyme pockets, as seen in KSP inhibitors . N-methylation in the analogue from reduces hydrogen-bonding capacity but increases lipophilicity and resistance to oxidative deamination.

Chain Length and Flexibility :

- The butan-1-amine chain in the target compound provides greater conformational flexibility compared to the shorter ethan-1-amine backbone in . This flexibility may optimize interactions with protein targets like KSP .

- The ethan-1-amine derivative () benefits from hydrochloride salt formation, enhancing aqueous solubility but limiting its ability to penetrate lipid membranes .

Electronic and Steric Properties: The 4-methoxyphenyl and 4-trifluoromethylphenyl groups in introduce contrasting electronic effects: methoxy is electron-donating, while CF₃ is electron-withdrawing. Such differences may influence redox behavior or metabolic pathways .

Biological Relevance :

- Triphenylbutanamine derivatives () demonstrate anti-tumor activity via KSP inhibition. The target compound’s trifluorophenyl group may mimic phenyl interactions in these systems while offering improved pharmacokinetics due to fluorine’s metabolic stability .

- The ethan-1-amine hydrochloride () is likely used as a pharmaceutical intermediate, where solubility and crystallinity are prioritized over target binding .

Research Findings and Implications

- Synthetic Challenges : Fluorinated aryl amines often require specialized reagents (e.g., Balz-Schiemann reaction for fluorination) or protective strategies to avoid defluorination .

- ADME Profiling: Acid stability at pH 1 (as tested in ) is critical for oral bioavailability. The target compound’s trifluorophenyl group may resist protonation, enhancing gastric stability compared to non-fluorinated analogues .

- Structure-Activity Relationships (SAR) : Longer aliphatic chains (butanamine vs. ethanamine) correlate with improved target engagement in hydrophobic binding pockets, as observed in KSP inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.